(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Description
(E)-5-(4-Methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 4-methoxybenzylidene group at position 5 and a 4-(p-tolyl)piperazine moiety at position 2 of the thiazol-4(5H)-one core. This compound belongs to a class of molecules widely investigated for their antimicrobial, antifungal, and enzyme-modulating activities.
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-5-9-19(27-2)10-6-17/h3-10,15H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFPBSNRSDEJHY-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of thiazole derivatives with appropriate aldehydes and piperazine moieties. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole component is synthesized using thiourea and carbonyl compounds.
- Aldehyde Condensation : The reaction of 4-methoxybenzaldehyde with the thiazole derivative under acidic conditions leads to the formation of the desired compound.
- Piperazine Integration : The piperazine ring is introduced to enhance biological activity, particularly for targeting specific receptors or enzymes.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. In vitro studies have demonstrated that this compound shows notable cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of topoisomerases I and II, which are crucial for DNA replication and repair.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Results : Inhibition studies showed that it effectively reduces bacterial growth, potentially by disrupting cell membrane integrity and inhibiting bacterial efflux pumps, which are common mechanisms of multidrug resistance.
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| Antitumor | A549 (Lung Cancer) | 12.8 | Topoisomerase inhibition |
| Antimicrobial | E. coli | 20.0 | Membrane disruption |
| Antimicrobial | S. aureus | 18.5 | Efflux pump inhibition |
Case Studies
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry reported that thiazole derivatives, including our compound, exhibited significant cytotoxicity against a panel of cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
-
Antimicrobial Efficacy :
- Research conducted at a pharmaceutical institute demonstrated the efficacy of the compound against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Structural Overview
The compound belongs to the thiazole class, characterized by a thiazole ring fused with a piperazine moiety. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Activities
The compound has been studied for several key pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infectious diseases .
- Anticancer Properties : Compounds containing thiazole rings have been reported to possess anticancer activities. They may induce apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerases and other cellular pathways .
- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties. Studies have indicated that similar compounds can exhibit anxiolytic and antidepressant effects, which could be relevant for (E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one .
Mechanistic Insights
The mechanism of action often involves the inhibition of specific enzymes or receptors. For example, some thiazole derivatives inhibit human carbonic anhydrase isoforms, which play a role in various physiological processes . The binding affinity and inhibition constants (Ki) for these enzymes provide insights into the potential therapeutic efficacy of this compound.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and thiazole derivatives. The optimization of synthetic routes has led to improved yields and purity of the final product .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against resistant strains, indicating their potential as new antibiotic agents .
- Evaluation in Cancer Models : In vitro studies have shown that certain thiazole compounds can inhibit cancer cell proliferation through apoptosis induction, warranting further investigation into their use as chemotherapeutic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Substituents (Position 5/2) | Key Features | Biological Activity | Ref. |
|---|---|---|---|---|
| (E)-5-(4-Methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (Target Compound) | 4-Methoxybenzylidene / 4-(p-tolyl)piperazine | E-configuration; piperazine enhances solubility and receptor interactions | Antimicrobial (Gram-negative bacteria), antifungal (Candida albicans) | [4,8] |
| (Z)-5-(4-Chlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6b) | 4-Chlorobenzylidene / phenylamino | Z-configuration; electron-withdrawing Cl improves stability | Moderate antibacterial activity (Staphylococcus aureus) | [12] |
| (E)-2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | 4-Methoxybenzylidene / cyclopropylamino | Cyclopropyl group enhances membrane permeability | Selective activity against Raoultella ornithinolytica; antifungal (C. albicans) | [4,8] |
| (E)-5-(3-Nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (ZINC5851641) | 3-Nitrobenzylidene / 4-(p-tolyl)piperazine | Nitro group increases electrophilicity | Potent 5-lipoxygenase (5-LO) inhibition (IC₅₀ = 1.6 μM) | [22] |
| (E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one (8d) | Benzylidene / oxadiazole-linked phenylamino | Oxadiazole enhances π-π stacking and hydrogen bonding | Enhanced Gram-negative activity (Escherichia coli) vs. gentamycin | [17] |
Key Observations:
Substituent Effects on Bioactivity: Electron-donating groups (e.g., 4-methoxy) at position 5 improve antifungal activity, as seen in the target compound and its cyclopropylamino analogue . Nitro groups (e.g., ZINC5851641) enhance enzyme inhibition (e.g., 5-LO) due to increased electrophilicity . Bulky substituents like oxadiazole (compound 8d) improve Gram-negative antibacterial activity by enhancing target binding .
Stereochemical Influence :
Key Observations:
- Multi-component reactions (MCRs) are preferred for thiazolidinone derivatives due to their efficiency and scalability .
- Classical Knoevenagel condensation remains reliable for synthesizing benzylidene-thiazolidinones but requires harsh conditions .
Antifungal Activity:
- The target compound shows selective activity against C. albicans (MIC = 8 μg/mL), outperforming ketoconazole-resistant strains .
- Compound 9b (5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one) exhibits 250-fold higher potency than ketoconazole, emphasizing the role of halogenated benzylidenes .
Antimicrobial Activity:
Enzyme Inhibition:
- ZINC5851641 demonstrates 5-LO inhibition (IC₅₀ = 1.6 μM), a key target in inflammatory diseases, due to its nitro-substituted benzylidene group .
Preparation Methods
Retrosynthetic Analysis and Strategic Pathways
The target molecule comprises three structural motifs:
- Thiazol-4(5H)-one core : Provides the heterocyclic backbone.
- 4-Methoxybenzylidene substituent : Introduced via Knoevenagel condensation.
- 4-(p-Tolyl)piperazin-1-yl group : Installed at position 2 through nucleophilic substitution or multicomponent reactions.
Two primary synthetic routes emerge from literature precedents:
Sequential Synthesis via Hantzsch Thiazole Formation
This approach constructs the thiazole ring first, followed by functionalization:
Detailed Synthetic Procedures
Hantzsch Thiazole Synthesis Route
Step 1: Synthesis of 4-(p-Tolyl)piperazine-1-carbothioamide
- Reagents : 4-(p-Tolyl)piperazine (1.0 eq), thiourea (1.2 eq), carbon disulfide (1.5 eq), NaOH (2.0 eq).
- Procedure :
- Yield : 68–72% (white crystalline solid).
Characterization Data :
- ¹H NMR (DMSO-d₆, 600 MHz): δ 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.38 (m, 4H, piperazine), 2.85–2.79 (m, 4H, piperazine), 2.34 (s, 3H, CH₃).
Step 2: Cyclization to 2-(4-(p-Tolyl)piperazin-1-yl)thiazol-4(5H)-one
- Reagents : 4-(p-Tolyl)piperazine-1-carbothioamide (1.0 eq), chloroacetone (1.1 eq), ethanol.
- Procedure :
- Yield : 65–70% (pale yellow crystals).
Characterization Data :
Step 3: Knoevenagel Condensation for Benzylidene Formation
- Reagents : 2-(4-(p-Tolyl)piperazin-1-yl)thiazol-4(5H)-one (1.0 eq), 4-methoxybenzaldehyde (1.2 eq), glacial acetic acid.
- Procedure :
- Yield : 75–80% (orange crystalline solid).
Characterization Data :
- ¹H NMR (DMSO-d₆, 600 MHz): δ 8.21 (s, 1H, CH=), 7.56 (d, J = 8.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, p-tolyl), 6.85 (d, J = 8.4 Hz, 2H, p-tolyl), 3.82 (s, 3H, OCH₃), 3.48–3.41 (m, 4H, piperazine), 2.88–2.82 (m, 4H, piperazine), 2.32 (s, 3H, CH₃).
- ¹³C NMR : δ 180.4 (C=O), 161.2 (C=N), 129.5 (CH=), 55.9 (OCH₃), 21.3 (CH₃).
One-Pot Multicomponent Approach
Reaction Conditions
- Reagents : Rhodanine (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), 4-(p-tolyl)piperazine (1.1 eq), dioxane.
- Procedure :
- Yield : 60–65% (requires optimization for secondary amine reactivity).
Mechanistic Insight :
Critical Analysis of Methodologies
| Parameter | Hantzsch Route | One-Pot Route |
|---|---|---|
| Total Yield | 55–60% | 60–65% |
| Reaction Time | 19 h (3 steps) | 6 h |
| Purification Ease | Moderate | Challenging |
| Stereoselectivity | E isomer predominant | E/Z mixture possible |
Key Observations :
Spectral Validation and Quality Control
Scalability and Industrial Considerations
Q & A
Q. What are the standard synthetic protocols for preparing (E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, and what catalysts or solvents are typically employed?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (precursor) and p-methoxybenzaldehyde is refluxed in 1,4-dioxane with a catalytic amount of piperidine (~0.5 mL) for 5 hours . Post-reaction, the product is precipitated by acidified ice/water and recrystallized from 1,4-dioxane. Solvent choice (e.g., 1,4-dioxane) and catalyst (piperidine) are critical for achieving high yields (>70%) and stereochemical purity. Alternative aldehydes (e.g., p-chlorobenzaldehyde) may require adjusted reaction times (6–9 hours) .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis? Which spectroscopic techniques are most effective?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxybenzylidene proton at δ ~7.5–8.0 ppm, thiazol-4(5H)-one carbonyl at δ ~170 ppm) .
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1680–1720 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~403 for the parent compound) .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (20% ethyl acetate/hexane, Rf ~0.5) .
Q. What in vitro models are recommended for initial cytotoxicity screening of this compound, and what controls are necessary?
- Methodological Answer : Cell lines : Use a panel of cancer cell lines (e.g., MCF-7 [breast], HEPG-2 [liver], DLD-1 [colon]) and normal fibroblasts (WI-38) to assess selectivity . Protocol :
- Seed cells at 1.5 × 10⁵ cells/mL in RPMI-1640 + 5% FBS.
- Treat with compound (0.1–100 µM) for 48–72 hours.
- Use CHS-828 (a known antitumor agent) as a positive control and DMSO (≤0.5%) as a vehicle control .
- Quantify viability via SRB assay (absorbance at 570 nm) .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and potential interaction sites of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Molecular geometry : The thiazol-4(5H)-one ring adopts a planar conformation, while the piperazine ring is in a chair configuration. Dihedral angles between the methoxybenzylidene and thiazole rings are ~12°, suggesting π-π stacking potential .
- Hydrogen bonding : Intramolecular C–H⋯S bonds stabilize the E-isomer, and intermolecular C–H⋯O interactions form crystal tapes along the c-axis .
- Implications : The planar thiazole moiety and methoxy group orientation suggest binding sites for kinase or DNA-intercalation targets .
Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound against biological targets?
- Methodological Answer : Steps :
- Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR, tubulin). Grid boxes centered on active sites (e.g., ATP-binding pocket) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) in GROMACS to assess stability (RMSD < 2.0 Å) .
- Quantum Mechanics : Calculate electrostatic potential maps (Multiwfn software) to identify nucleophilic/electrophilic regions .
Validation : Compare predicted binding energies (ΔG ~-8 to -10 kcal/mol) with experimental IC₅₀ values from cytotoxicity assays .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the anticancer activity of this thiazol-4(5H)-one derivative?
- Methodological Answer : SAR Design :
- Variation of substituents : Modify the benzylidene (e.g., 4-hydroxy, 4-Cl) and piperazine (e.g., 4-fluorophenyl) groups to assess steric/electronic effects .
- Biological testing : Screen derivatives against 6–8 cancer cell lines and normal cells to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
- Data analysis : Use Hansch analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate logP, polar surface area, and IC₅₀ values .
Example : Replacing 4-methoxy with 4-hydroxybenzylidene increased cytotoxicity against MCF-7 (IC₅₀ from 12 µM to 5 µM) but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
